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A Note on "RBC6" Cells: Information specific to the "RBC6" cell line is not readily available in

public resources. Therefore, this guide focuses on troubleshooting contamination in Chinese

Hamster Ovary (CHO) cells, a widely used and well-documented cell line in biopharmaceutical

research and development. The principles and protocols outlined here are broadly applicable to

many mammalian cell culture systems.

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers identify, eliminate, and prevent contamination in their CHO cell

cultures.

Frequently Asked Questions (FAQs)
Q1: What are the most common signs of contamination in my CHO cell culture?

A1: Common indicators of contamination include:

Visual Changes: Sudden turbidity or cloudiness in the culture medium, sometimes with a film

on the surface.[1]

pH Shift: A rapid change in the medium's color, often to yellow (acidic) for bacterial

contamination or sometimes pink/purple (alkaline) for fungal contamination.[2]

Microscopic Examination: Presence of small, motile particles (bacteria), filamentous

structures (mold), or budding yeast cells.[2][3]
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Cell Health Decline: A sudden drop in cell viability, changes in cell morphology, or

unexpected cell death.[4]

Q2: I don't see anything under the microscope, but my cells are growing poorly. What could be

the issue?

A2: If there are no visible signs of contamination, but your CHO cells are exhibiting issues like

reduced proliferation, decreased saturation density, or altered morphology, you should suspect

Mycoplasma contamination.[5] Mycoplasmas are very small bacteria that lack a cell wall and

are not visible with a standard light microscope.[2][3] They can significantly alter cell

metabolism and gene expression without causing obvious cell death.[4][5]

Q3: How can I prevent contamination in my cell cultures?

A3: Prevention is the most effective strategy. Key preventative measures include:

Strict Aseptic Technique: Work in a certified biological safety cabinet (BSC), disinfect all

surfaces and items entering the hood with 70% ethanol, and use sterile pipettes and vessels.

[6][7]

Regular Equipment Maintenance: Routinely clean and decontaminate incubators, water

baths, and other equipment.[8][9]

Quarantine New Cell Lines: Isolate and test new cell lines for contamination before

introducing them into the main cell culture lab.[9]

Use of Antibiotics: While not a substitute for good aseptic technique, antibiotics can be used

as a prophylactic measure, especially for primary cultures or when working with valuable cell

lines. However, their continuous use is discouraged as it can mask low-level contamination

and lead to the development of antibiotic-resistant strains.[8][10]

Q4: Is it better to treat a contaminated culture or discard it?

A4: In most cases, it is best to discard the contaminated culture and any media or reagents that

may have come into contact with it to prevent cross-contamination.[3][11] Attempting to salvage

a contaminated culture is often time-consuming, costly, and may not be successful. However, if
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the cell line is irreplaceable, specific decontamination protocols can be attempted in a

dedicated quarantine incubator.[3][11]

Troubleshooting Guides
Issue 1: Suspected Bacterial Contamination
Q: My CHO cell culture medium has turned yellow and cloudy overnight. What should I do?

A: A rapid drop in pH (yellow medium) and turbidity are classic signs of bacterial contamination.

[1]

Troubleshooting Steps:

Isolate the Contaminated Culture: Immediately remove the suspected flask or plate from the

incubator and place it in a designated quarantine area or prepare it for disposal to prevent

the spread of contamination.

Microscopic Examination: Observe the culture under a high-power microscope. Look for

small, motile, rod-shaped or spherical organisms between your CHO cells.

Identify the Source (Optional but Recommended):

Review your recent aseptic technique.

Test your media, sera, and other reagents for contamination by incubating a sample in a

separate vessel.

Check the sterility of your equipment, such as the incubator and water bath.

Action:

Recommended: Discard the contaminated culture and all potentially contaminated

reagents.[3] Thoroughly decontaminate the biological safety cabinet, incubator, and any

other affected equipment.

For Irreplaceable Cultures: If you must attempt to save the culture, wash the cells with a

sterile balanced salt solution (e.g., PBS) and culture them in a medium containing a high
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concentration of a broad-spectrum antibiotic cocktail (e.g., Penicillin-Streptomycin-

Amphotericin B). This should be done in a quarantine incubator.

Issue 2: Suspected Fungal (Yeast or Mold)
Contamination
Q: I see fuzzy white or greenish floating colonies in my culture, and the medium has become

slightly cloudy. What is this and how do I handle it?

A: The presence of filamentous structures (mold) or small, budding, ovoid particles (yeast)

indicates fungal contamination.[2][3]

Troubleshooting Steps:

Isolate Immediately: Fungal spores can easily become airborne and contaminate other

cultures. Keep the contaminated vessel closed and move it to a quarantine area for disposal.

[3]

Microscopic Examination: Under a microscope, you will likely see long, branching filaments

(hyphae) for mold or small, budding, circular or oval shapes for yeast.[3]

Identify the Source:

Fungal contamination often originates from the air. Check the HEPA filter certification of

your biological safety cabinet.

Ensure proper cleaning and disinfection of the incubator, especially the water pan, as it

can be a source of fungal growth.

Review your aseptic technique, ensuring you are not introducing contaminants from your

hands or clothing.

Action:

Recommended: Discard the contaminated culture and any shared reagents.[3]
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Decontamination: Thoroughly clean and disinfect the incubator, biological safety cabinet,

and surrounding area. Consider using a commercial fungicide for laboratory equipment.

For Irreplaceable Cultures: Treatment with an antifungal agent like Amphotericin B or

Nystatin can be attempted in a quarantined environment. Be aware that these can be toxic

to the cells.[3][12]

Issue 3: Suspected Mycoplasma Contamination
Q: My CHO cells are not growing well, and I'm seeing a lot of cellular debris, but the media is

clear. How can I check for Mycoplasma?

A: Poor cell performance without visible microbial growth is a strong indicator of Mycoplasma

contamination.[4][5]

Troubleshooting Steps:

Quarantine: Isolate the suspected culture and any other cultures it may have come into

contact with.

Detection: You must test specifically for Mycoplasma as it is not visible by standard

microscopy.[13] Common detection methods include:

PCR-Based Assays: Highly sensitive and rapid. This is the most common and reliable

method.[14]

ELISA: Can detect specific Mycoplasma antigens.

DNA Staining (e.g., DAPI or Hoechst): Stains the Mycoplasma DNA, which appears as

small fluorescent dots outside of the cell nuclei. This method requires some expertise to

interpret correctly.

Identify the Source:

Mycoplasma can be introduced from other contaminated cell lines, contaminated reagents

(especially serum), or from the operator.

Test all cell stocks and reagents in your laboratory.
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Action:

Recommended: Discard all contaminated cultures and reagents.

Elimination (for irreplaceable cultures): Treat the culture with a specific anti-mycoplasma

antibiotic (e.g., Plasmocin™, MycoZap™) for several passages. It is crucial to re-test for

Mycoplasma after the treatment to confirm its eradication.

Quantitative Data Summary
Table 1: Optimal Growth Conditions for CHO Cells

Parameter Recommended Range

Temperature 37°C[8][9][14]

CO₂ Level 5%[10][14]

Humidity >80%[8]

Seeding Density (Adherent) 1 x 10⁴ cells/cm²[4]

Subcultivation Ratio 1:2 to 1:4[14]

Medium Renewal Every 2 to 3 days[14]

Table 2: Common Antibiotics and Antifungals for Cell Culture
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Agent Target
Typical Working
Concentration

Penicillin-Streptomycin
Gram-positive and Gram-

negative bacteria

50-100 U/mL Penicillin, 50-100

µg/mL Streptomycin

Gentamicin
Gram-positive and Gram-

negative bacteria
50 µg/mL

Kanamycin
Gram-positive and Gram-

negative bacteria
100 µg/mL

Amphotericin B Fungi and yeast 0.25-2.5 µg/mL

Nystatin Fungi and yeast 100 U/mL

Plasmocin™ Mycoplasma
25 µg/mL (prophylactic), 50

µg/mL (treatment)

Note: The optimal concentration of an antibiotic or antifungal agent may vary depending on the

specific CHO cell line and the severity of the contamination. It is recommended to perform a

dose-response experiment (kill curve) to determine the optimal concentration for your specific

application.[10]

Table 3: Comparison of Mycoplasma Detection Methods

Method Principle Sensitivity Specificity Time to Result

PCR

Amplification of

Mycoplasma

DNA

Very High High < 1 day

ELISA

Detection of

Mycoplasma

antigens

High High 1 day

DNA Staining
Fluorescent

staining of DNA
Moderate Moderate < 1 day

Microbiological

Culture

Growth on

selective agar
High High 2-4 weeks
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Experimental Protocols
Protocol 1: PCR-Based Mycoplasma Detection
Objective: To detect the presence of Mycoplasma DNA in a cell culture supernatant.

Materials:

Cell culture supernatant (1 mL)

PCR-based Mycoplasma detection kit (follow manufacturer's instructions)

Microcentrifuge

PCR thermocycler

Gel electrophoresis equipment (if required by the kit)

Procedure:

Collect 1 mL of the cell culture supernatant from a culture that is at least 70-80% confluent.

Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.

Transfer the supernatant to a new sterile microcentrifuge tube.

Centrifuge at 13,000 x g for 10 minutes to pellet any Mycoplasma.

Carefully discard the supernatant, leaving the pellet.

Follow the DNA extraction and PCR setup instructions provided with your specific

Mycoplasma detection kit. This typically involves lysing the pellet and adding the DNA extract

to a PCR master mix.

Run the PCR reaction in a thermocycler using the cycling conditions specified in the kit

protocol.

Analyze the PCR product according to the kit's instructions (e.g., gel electrophoresis or real-

time PCR analysis).
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Protocol 2: Gram Staining for Bacterial Identification
Objective: To differentiate between Gram-positive and Gram-negative bacteria.

Materials:

Contaminated cell culture sample

Microscope slide

Inoculating loop

Bunsen burner

Gram stain kit (Crystal Violet, Gram's Iodine, Decolorizer, Safranin)

Microscope

Procedure:

Using a sterile inoculating loop, place a small drop of the contaminated culture medium onto

a clean microscope slide and spread it thinly.

Allow the smear to air dry completely.

Heat-fix the smear by passing the slide through the flame of a Bunsen burner 2-3 times.

Flood the slide with Crystal Violet and let it stand for 1 minute.

Gently rinse with water.

Flood the slide with Gram's Iodine and let it stand for 1 minute.

Gently rinse with water.

Decolorize with the decolorizing solution (e.g., ethanol-acetone) for 5-10 seconds, or until the

runoff is clear.

Immediately rinse with water.
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Counterstain with Safranin for 1 minute.

Gently rinse with water and blot dry.

Examine the slide under a microscope with an oil immersion lens. Gram-positive bacteria will

appear purple, and Gram-negative bacteria will appear pink/red.

Visualizations
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Observation

Identification

Action

Prevention

Suspected Contamination in CHO Culture

Visual & Microscopic Examination

Identify Contaminant Type

Bacterial
(Cloudy, Yellow Medium, Rods/Cocci)

Bacteria

Fungal
(Filaments/Yeast, Turbid)

Fungus

Mycoplasma
(Poor Cell Health, No Visible Microbes)

Mycoplasma

Isolate Contaminated Culture Perform Specific Test (e.g., PCR)

Discard Culture & Reagents Treat with Antibiotics/Antifungals
(Irreplaceable Cultures Only)

Decontaminate Equipment & Workspace

Review Aseptic Technique
 & Lab Practices

Positive Positive
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Sample Preparation Analysis

Action

{Cell Culture Supernatant | Collect 1 mL from confluent culture} {Low-Speed Centrifugation | Pellet host cells (200 x g)} {Transfer Supernatant | To new tube} {High-Speed Centrifugation | Pellet Mycoplasma (13,000 x g)} {Mycoplasma Pellet | Discard supernatant} {DNA Extraction | Lyse pellet to release DNA} {PCR Amplification | Amplify Mycoplasma-specific genes} {Detection | Gel Electrophoresis or Real-Time PCR} {Result | Positive or Negative for Mycoplasma}

{Discard Contaminated Cultures}Positive

{Continue Culture (Monitor)}

Negative

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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